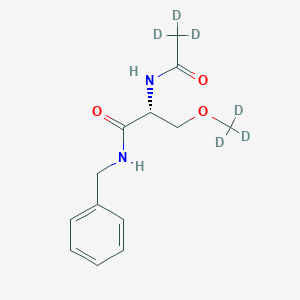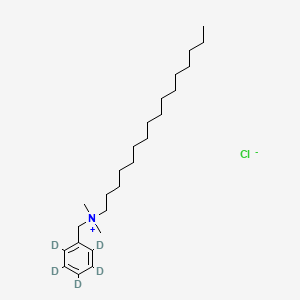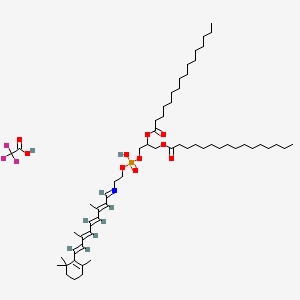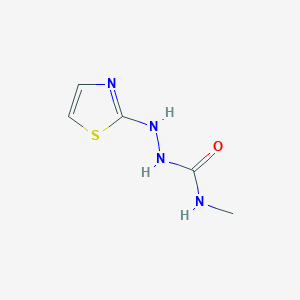
Lacosamide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacosamide-d6 is a deuterated analog of lacosamide, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in pharmacokinetics and metabolic stability. This compound is of interest in both clinical and research settings due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lacosamide-d6 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is the catalytic hydrogenation of lacosamide in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lacosamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include various deuterated analogs and derivatives of lacosamide, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Lacosamide-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lacosamide in biological samples.
Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic drugs and formulations
Mecanismo De Acción
Lacosamide-d6 exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting normal neuronal function. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Levetiracetam: Another antiepileptic drug used to treat partial-onset seizures.
Lamotrigine: Used for the treatment of epilepsy and bipolar disorder.
Carbamazepine: Commonly used for epilepsy and neuropathic pain
Uniqueness
Lacosamide-d6 is unique due to its deuterium substitution, which can lead to improved metabolic stability and reduced side effects. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances slow inactivation, providing a distinct mechanism of action .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
(2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3 |
Clave InChI |
VPPJLAIAVCUEMN-GMGXQYKBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)








